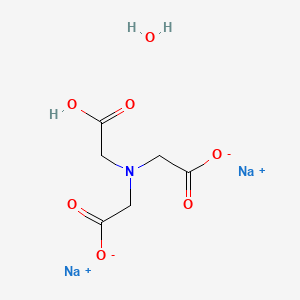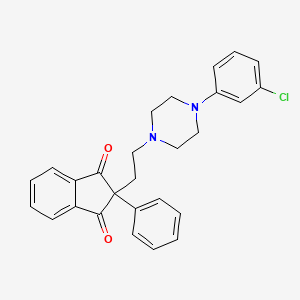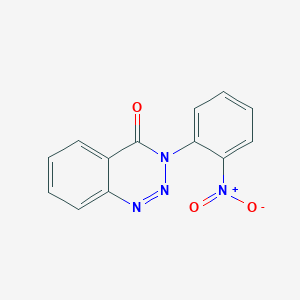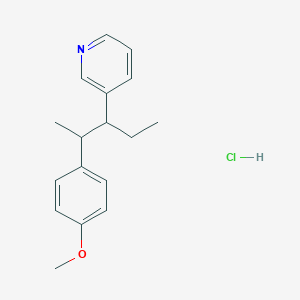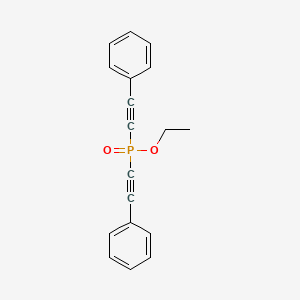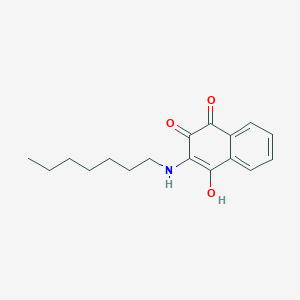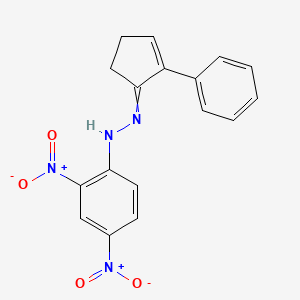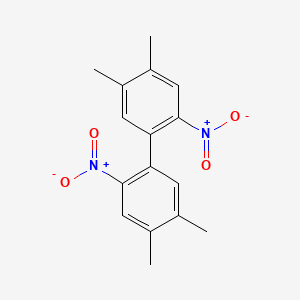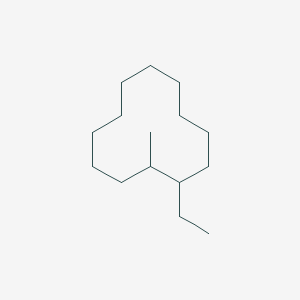
1-Ethyl-2-methylcyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-methylcyclododecane is an organic compound with the molecular formula C15H30 It is a cycloalkane, specifically a twelve-membered ring structure with an ethyl and a methyl group attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methylcyclododecane typically involves the alkylation of cyclododecane. One common method is the Friedel-Crafts alkylation, where cyclododecane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-methylcyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions can reduce any unsaturated bonds present in the compound, although this compound is typically fully saturated.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Cl2 or Br2 in the presence of UV light or heat.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated cyclododecanes.
Applications De Recherche Scientifique
1-Ethyl-2-methylcyclododecane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of large ring cycloalkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to encapsulate hydrophobic drugs.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1-Ethyl-2-methylcyclododecane exerts its effects depends on the specific application. In chemical reactions, its large ring structure and substituents influence its reactivity and interaction with reagents. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Cyclododecane: The parent compound without the ethyl and methyl substituents.
1-Methylcyclododecane: A similar compound with only a methyl group attached.
1-Ethylcyclododecane: A similar compound with only an ethyl group attached.
Uniqueness: 1-Ethyl-2-methylcyclododecane is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to different steric and electronic effects compared to its analogs, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
22681-52-3 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
1-ethyl-2-methylcyclododecane |
InChI |
InChI=1S/C15H30/c1-3-15-13-11-9-7-5-4-6-8-10-12-14(15)2/h14-15H,3-13H2,1-2H3 |
Clé InChI |
IGEBPPWLYTWODA-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCCCCCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


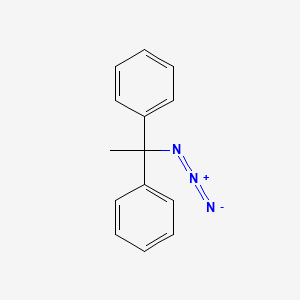
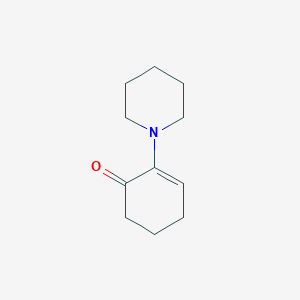
![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
